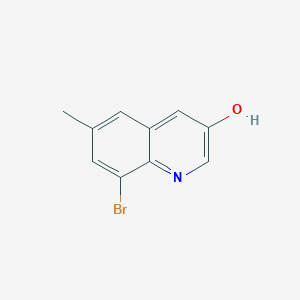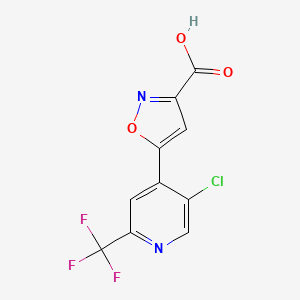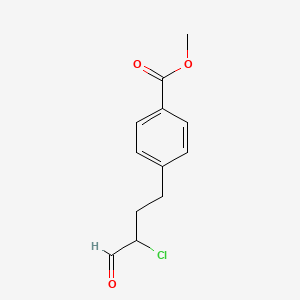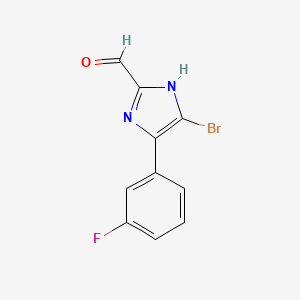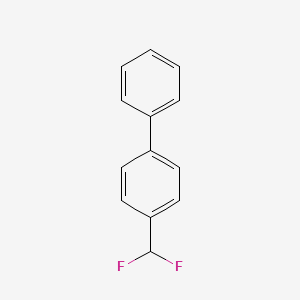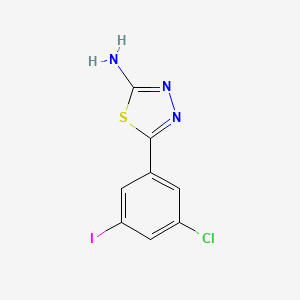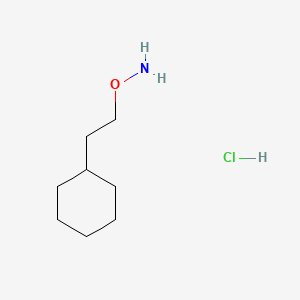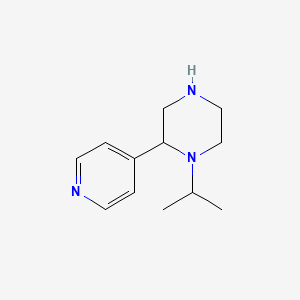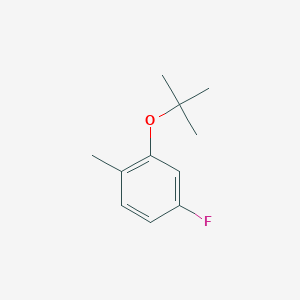
2-(tert-Butoxy)-4-fluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxy)-4-fluorotoluene is an organic compound that features a tert-butoxy group and a fluorine atom attached to a toluene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-4-fluorotoluene typically involves the reaction of 4-fluorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the synthesis by providing better control over reaction conditions and reducing waste .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)-4-fluorotoluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 2-(tert-Butoxy)-4-fluorobenzyl alcohol.
Substitution: Formation of various substituted toluenes depending on the nucleophile used
Scientific Research Applications
2-(tert-Butoxy)-4-fluorotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)-4-fluorotoluene involves its interaction with various molecular targets. The tert-butoxy group can undergo elimination reactions, leading to the formation of reactive intermediates that can further react with other molecules. The fluorine atom enhances the compound’s reactivity by influencing the electron density on the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxy)-4-chlorotoluene
- 2-(tert-Butoxy)-4-bromotoluene
- 2-(tert-Butoxy)-4-iodotoluene
Uniqueness
2-(tert-Butoxy)-4-fluorotoluene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C11H15FO |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
4-fluoro-1-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15FO/c1-8-5-6-9(12)7-10(8)13-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
BJCQMQPSZZQLPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13701098.png)
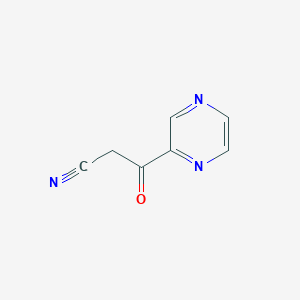
![2-[[5-(5,6-Dimethyl-2-benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13701117.png)
